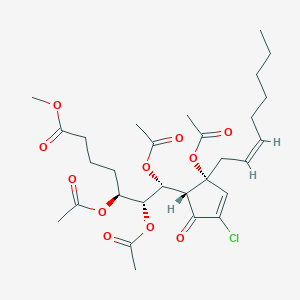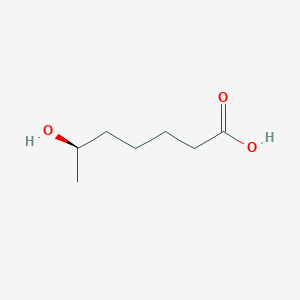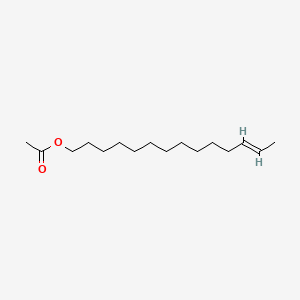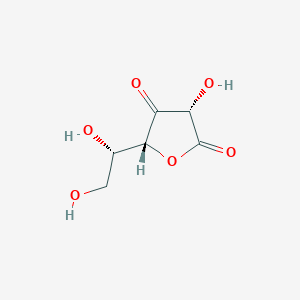
1,7-Diphenyl-4-hepten-3-one
Übersicht
Beschreibung
1,7-Diphenyl-4-hepten-3-one is a diarylheptanoid . It has been found to have feeding deterrent activities against Tribolium castaneum . It is a natural product derived from a plant source .
Synthesis Analysis
1,7-Diphenyl-4-hepten-3-one can be synthesized through the aldol condensation of phenylpropyl aldehyde and dimethyl (2-oxo-4-phenylbutyl)phosphonate . Another common method involves the reaction of phenylpropyl ketone and benzaldehyde under alkaline conditions .Molecular Structure Analysis
The empirical formula of 1,7-Diphenyl-4-hepten-3-one is C19H20O . Its molecular weight is 264.36 .Chemical Reactions Analysis
The synthesis of 1,7-Diphenyl-4-hepten-3-one involves an aldol condensation, which is a type of chemical reaction .Physical And Chemical Properties Analysis
1,7-Diphenyl-4-hepten-3-one is a solid . It is soluble in DMSO at a concentration of 1 mg/mL . The storage temperature is -20°C .Wissenschaftliche Forschungsanwendungen
Neurodegenerative Disease Mitigation
1,7-Diphenyl-4-hepten-3-one: has shown promise in mitigating Alzheimer’s-like pathology. It inhibits pyroptosis, a form of programmed cell death, by activating the Nrf2 pathway . This compound has been studied for its therapeutic effects on APP/PS1 mice and β-amyloid-induced HT22 cells, where it attenuated cognitive impairment and mitigated pathological damage .
Antioxidant Activity
The compound’s ability to prevent oxidative stress damage is significant, especially in the context of neurodegenerative diseases. By decreasing the levels of pyroptosis-related proteins, 1,7-Diphenyl-4-hepten-3-one helps in protecting neurons from oxidative stress .
Anti-inflammatory Properties
In the same vein, 1,7-Diphenyl-4-hepten-3-one reduces the production of pro-inflammatory molecules such as IL-1 and IL-18. This suggests its potential use as an anti-inflammatory agent .
Pest Control
Extracted from Alpinia officinarum , 1,7-Diphenyl-4-hepten-3-one exhibits bioactivities against pests like T. castaneum . This application could be particularly useful in agricultural research and pest management strategies.
Chemical Synthesis
In the field of chemistry, 1,7-Diphenyl-4-hepten-3-one can be synthesized through the aldol condensation of benzaldehyde and acetophenone in alkaline conditions. This process is pivotal for creating various chemical intermediates .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-1,7-diphenylhept-4-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O/c20-19(16-15-18-11-5-2-6-12-18)14-8-7-13-17-9-3-1-4-10-17/h1-6,8-12,14H,7,13,15-16H2/b14-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNMYDZHPMNIEQ-RIYZIHGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC=CC(=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC/C=C/C(=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Diphenyl-4-hepten-3-one | |
CAS RN |
79559-59-4 | |
| Record name | 1,7-Diphenyl-4-hepten-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031873 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known biological activities of 1,7-Diphenyl-4-hepten-3-one?
A1: Research suggests that 1,7-Diphenyl-4-hepten-3-one exhibits potential in mitigating Alzheimer's-like pathology by inhibiting pyroptosis, a form of programmed cell death. This effect is attributed to the activation of the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. [] Further research is needed to fully elucidate its mechanism of action and explore its therapeutic potential.
Q2: Has 1,7-Diphenyl-4-hepten-3-one demonstrated any feeding deterrent activity against insects?
A2: While not directly studied in the provided research, a closely related compound, 1,7-diphenyl-4-hepten-3-one, demonstrated feeding deterrent activity against Tribolium castaneum (red flour beetle) adults with a feeding deterrent index of 18.94% at a concentration of 1500 ppm. [] This suggests potential applications in insect pest control, although further research is required.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![trimethyl-[(E)-2-oxopent-3-enyl]azanium](/img/structure/B1237448.png)

![N-[[4-(dimethylamino)phenyl]methyl]-2-[methyl(8-quinolinylsulfonyl)amino]acetamide](/img/structure/B1237452.png)
![4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1237453.png)
![methyl (2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate](/img/structure/B1237454.png)



![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237460.png)

![methyl (11E)-11-ethylidene-6-hydroxy-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradec-2-ene-5-carboxylate](/img/structure/B1237462.png)
![3-(3-Benzo[1,3]dioxol-5-yl-acryloylamino)-benzoic acid methyl ester](/img/structure/B1237464.png)
![(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(2S,3R,4S)-4-[(2S,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1237465.png)
